![molecular formula C19H24N4O2S B2735559 2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396711-17-3](/img/structure/B2735559.png)
2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
The compound 2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone, due to its structural complexity and functional groups, finds application in the synthesis of diverse heterocyclic compounds. Researchers have developed methodologies to synthesize various heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidines, 1,2,4-triazoles, and pyridopyrazolotriazines, demonstrating the versatility of this compound in creating pharmacologically active molecules. For instance, Attaby et al. (2006) explored its use in generating antiviral heterocyclic compounds by reacting with different active methylene-containing compounds, highlighting its potential in medicinal chemistry for creating compounds with anti-HSV1 and anti-HAV activities (Attaby et al., 2006).
Anticancer and Antimicrobial Research
Further extending its application, the compound serves as a key precursor in synthesizing derivatives with pronounced anticancer and antimicrobial properties. Kumar et al. (2013) demonstrated the anticancer activity of piperazine-2,6-dione derivatives, emphasizing the importance of structural modifications in enhancing bioactivity (Kumar et al., 2013). Similarly, new pyridine derivatives synthesized from related structures have shown variable and modest antimicrobial activity, indicating their potential in developing new antimicrobial agents (Patel et al., 2011).
Neurological Disorder Research
In neurological disorder research, derivatives of the compound have been evaluated as potential acetylcholinesterase inhibitors, a target for Alzheimer's disease treatment. Ahmed et al. (2022) synthesized piperazine-based bis(thieno[2,3-b]pyridine) and bis(pyrazolo[3,4-b]pyridine) hybrids, demonstrating their potential as acetylcholinesterase inhibitors, which could be crucial for developing new therapeutic agents for neurological disorders (Ahmed et al., 2022).
Electrochemical Synthesis and Functionalization
The electrochemical synthesis and functionalization of derivatives of this compound have also been explored. Amani and Nematollahi (2012) reported the electrochemical synthesis of new arylthiobenzazoles, utilizing the oxidation of related compounds in the presence of nucleophiles, showing its application in green chemistry and synthesis of environmentally benign processes (Amani & Nematollahi, 2012).
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(14-26-15-5-1-2-6-15)21-9-11-22(12-10-21)19(25)16-13-20-23-8-4-3-7-17(16)23/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPBGLUJNHECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

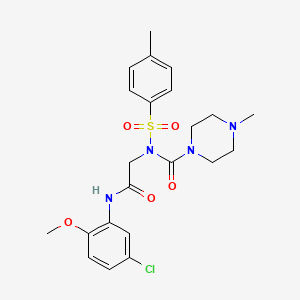
![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)

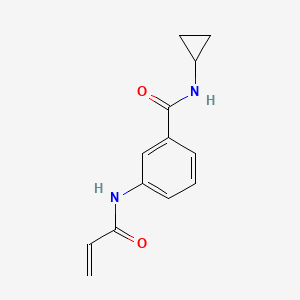
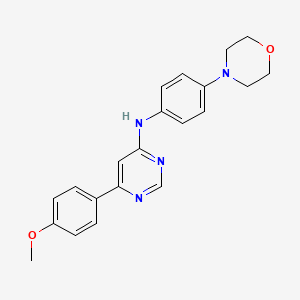
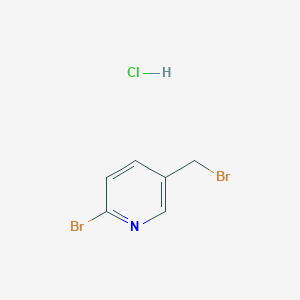
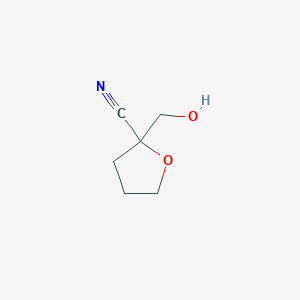



![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2735498.png)
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2735499.png)